N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide
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Description
N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide, also known as MTA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA is a thioamide compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
- Findings : Compound 7d demonstrated potent inhibitory effects against HeLa, MCF-7, and HT-29 cancer cells, with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM, respectively. Mechanistic studies revealed that it induces cell apoptosis, arrests cells in the G2/M phase, and inhibits tubulin polymerization in a manner consistent with colchicine .
- Effect of N-Mesityl Group : The N-mesityl group plays a crucial role in NHC-catalyzed reactions. It renders the initial addition of the NHC to aldehydes irreversible, thereby accelerating the formation of the Breslow intermediate. This insight enhances our understanding of NHC-catalyzed processes .
- Derivatives Derived from Pyridine and Indole : Researchers synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives. These compounds were investigated for their in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .
- Anti-HIV-1 Potential : Indole derivatives, including those related to our compound, have been studied for their anti-HIV-1 activity using molecular docking approaches. Further investigations could explore their therapeutic potential .
Anticancer Activity
Catalysis and N-Heterocyclic Carbene (NHC) Chemistry
Antitubercular Activity
Molecular Docking Studies
properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-13-9-14(2)20(15(3)10-13)21-19(23)12-24-18-11-22(4)17-8-6-5-7-16(17)18/h5-11H,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNOKBRKVMSNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide |
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